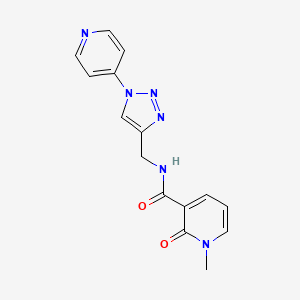

![molecular formula C17H13ClN2OS B2965217 2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde oxime CAS No. 478065-54-2](/img/structure/B2965217.png)

2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

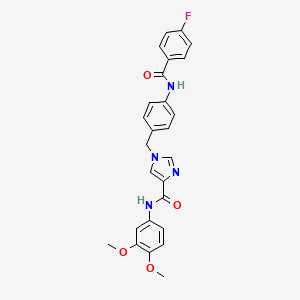

“2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde oxime” is a chemical compound with the molecular formula C17H13ClN2OS . It is also known by the synonym "(E)-N-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]hydroxylamine" .

Physical And Chemical Properties Analysis

The molecular weight of “2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde oxime” is 328.82 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Scientific Research Applications

Synthesis and Derivatives

2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde oxime and its derivatives have significant applications in the synthesis of various fused quinolines and other heterocyclic compounds. Researchers have explored methods to replace the 2-chloro-groups in these compounds with various substituents, leading to a diverse array of fused quinolines, including thieno-, pyridazino-, tropono-, pyrano-, thiopyrano-, and furo-quinolines (Meth-Cohn et al., 1981).

Antioxidant Activities

Some quinoline derivatives, including 2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde oxime, have been evaluated for their antioxidant activities. These compounds have shown promising results in various antioxidant assays, indicating their potential as novel antioxidants (Zhang et al., 2013), (Subashini et al., 2010).

Visible Light Photoredox Catalysis

The use of 2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde oxime in visible light photoredox catalysis has been reported. This approach enables the synthesis of phenanthridines and quinolines from aldehydes, using O-(4-Cyanobenzoyl)hydroxylamine as the nitrogen source (An & Yu, 2015).

Anti-Bacterial and Wound Healing Properties

Studies have shown that certain quinoline derivatives possess antibacterial and wound healing properties. These compounds have been tested against a range of gram-positive and gram-negative bacteria, with some showing significant inhibition. Additionally, their wound healing activity has been linked to their antioxidant properties, which may protect against oxidative DNA damage (Naik et al., 2009).

Non-Covalent Synthesis

The use of oxime-quinoline synthons in the non-covalent synthesis of quinoline derivatives has been explored. These synthons have been used in the formation of cocrystals and salts, demonstrating the versatility of quinoline derivatives in non-covalent synthetic approaches (Tarai & Baruah, 2016).

Enzymatic Enhancement

Some quinoline derivatives, including 2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde oxime, have been shown to enhance enzymatic activities. For instance, thienoquinolinones have been identified as potent enhancers of α-amylase activity, suggesting their potential application in enzymology (Abass, 2007).

Corrosion Inhibition

Quinoline derivatives have been studied for their corrosion inhibition properties, particularly in protecting metals like steel against dissolution in acidic environments. These studies contribute to the understanding of how such compounds can be utilized in industrial applications to prevent metal corrosion (Lgaz et al., 2017).

properties

IUPAC Name |

(NE)-N-[[2-[(4-chlorophenyl)methylsulfanyl]quinolin-3-yl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2OS/c18-15-7-5-12(6-8-15)11-22-17-14(10-19-21)9-13-3-1-2-4-16(13)20-17/h1-10,21H,11H2/b19-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMFUNBANYCYMOW-VXLYETTFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)SCC3=CC=C(C=C3)Cl)C=NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)SCC3=CC=C(C=C3)Cl)/C=N/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Fluorophenyl)sulfonyl]piperazinyl piperidyl ketone](/img/structure/B2965137.png)

![3-Methyl-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2965140.png)

![1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea](/img/structure/B2965144.png)

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2965145.png)

![N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2965148.png)

![N-(4-chloro-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2965150.png)

![N-[4-(diethylamino)phenyl]-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2965153.png)